Side-Chain Length and Biological Activity in Polymyxin SAR
The four-carbon γ-amino side chain of Fmoc-Dab(Ac)-OH (methylene spacer n=2 between α-carbon and terminal amine) occupies a unique middle ground in the diamino acid series. In systematic SAR studies on polymyxin derivative F100, replacing Dab residues with Dap (n=1, Fmoc-Dap(Ac)-OH equivalent) shortened the side chain by one methylene, while replacement with Orn (n=3) extended it by one methylene [1]. At position Dab3, shortening the side chain (Dab→Dap) enhanced antibacterial activity, whereas at positions Dab1 and Dab5, extending the chain (Dab→Orn) significantly reduced activity [1]. In an earlier study, substituting all six Dab residues in colistin with lysine (n=4, Fmoc-Lys(Ac)-OH equivalent after deprotection) produced a four-fold increase in MIC against Salmonella enteritidis (from 0.5 µg/mL to 2.0 µg/mL) while maintaining comparable MIC against Escherichia coli [2]. These position-dependent effects demonstrate that the four-carbon Dab side chain is not interchangeable with shorter or longer homologs without altering biological outcomes. Procurement of Fmoc-Dab(Ac)-OH rather than Fmoc-Dap(Ac)-OH or Fmoc-Lys(Ac)-OH is therefore mandatory when the target peptide sequence specifies a Dab residue.
| Evidence Dimension | Side-chain carbon atom count in the final deprotected residue and its impact on antimicrobial MIC |
|---|---|
| Target Compound Data | Fmoc-Dab(Ac)-OH → Dab residue: 4-carbon side chain (n=2 methylene spacers); colistin (all-Dab) MIC vs S. enteritidis = 0.5 µg/mL |
| Comparator Or Baseline | Fmoc-Dap(Ac)-OH → Dap: 3-carbon (n=1); Fmoc-Orn(Ac)-OH → Orn: 5-carbon (n=3); Fmoc-Lys(Ac)-OH → Lys: 6-carbon (n=4). Colistin (all-Lys substitution) MIC vs S. enteritidis = 2.0 µg/mL |
| Quantified Difference | All-Dab→all-Lys substitution: 4-fold MIC increase against S. enteritidis. Individual Dab→Orn substitution at Dab1/Dab5: significant activity reduction. Dab→Dap at Dab3: activity enhancement |
| Conditions | Antimicrobial susceptibility testing against Escherichia coli and Salmonella enteritidis; F100 polymyxin derivative SAR studies with systematic Dap/Orn substitutions at positions Dab1, Dab3, Dab5, Dab8, and Dab9 |
Why This Matters
Selecting the correct side-chain-length building block is a binary procurement decision: using Fmoc-Dap(Ac)-OH or Fmoc-Lys(Ac)-OH where Fmoc-Dab(Ac)-OH is specified will produce a peptide with altered chain length and consequentially different antimicrobial potency and selectivity, rendering comparative biological studies invalid.
- [1] W. Ma, X. Jiang, K. Mu, S. Tian, H. H. Yu, H. Wickremasinghe, T. Velkov, K. D. Roberts, N. A. Patil, J. Li, 'Structure–Activity Relationship of the Diaminobutyric Acid Residues in Polymyxins', ACS Au 2025, 5(10): 4714-4727. Systematic substitution of Dab residues with Dap and Orn at five positions; Dab1 and Dab5 extension reduces activity, Dab3 shortening enhances it. View Source
- [2] Iris Biotech, 'PotM: Diaminobutyric Acid – A Hidden King', April 2026, citing earlier colistin studies: all-Dab colistin MIC (S. enteritidis) = 0.5 µg/mL vs. all-Lys colistin MIC = 2.0 µg/mL; four-fold difference. View Source
